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molecular formula C12H14N2 B1194173 N-(1-Naphthyl)ethylenediamine CAS No. 551-09-7

N-(1-Naphthyl)ethylenediamine

Cat. No. B1194173
M. Wt: 186.25 g/mol
InChI Key: NULAJYZBOLVQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05138039

Procedure details

To a suspension of N-1-naphthylethylenediamine dihydrochloride (746 mg, 2.88 mmol) in chloroform (50 ml), a saturated solution of sodium hydrogen carbonate (50 ml) was added, and the resultant mixture was stirred. The organic layer was collected, washed with a saturated solution of sodium chloride twice, dried over anhydrous sodium sulfate and concentrated to give Compound (7) (310 mg) as an oil. Yield, 58%.
Name
N-1-naphthylethylenediamine dihydrochloride
Quantity
746 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.[C:3]1([NH:13][CH2:14][CH2:15][NH2:16])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1.C(=O)([O-])O.[Na+]>C(Cl)(Cl)Cl>[C:3]1([NH:13][CH2:14][CH2:15][NH2:16])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
N-1-naphthylethylenediamine dihydrochloride
Quantity
746 mg
Type
reactant
Smiles
Cl.Cl.C1(=CC=CC2=CC=CC=C12)NCCN
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed with a saturated solution of sodium chloride twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)NCCN
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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